3-Bromo-4-chloro-5-cyclopropylpyridine
Overview
Description
3-Bromo-4-chloro-5-cyclopropylpyridine is a heterocyclic organic compound with the molecular formula C8H7BrClN It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-cyclopropylpyridine typically involves the halogenation of a pyridine derivative. One common method includes the bromination and chlorination of 5-cyclopropylpyridine under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine, and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or sodium hydroxide to facilitate the reaction.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include substituted pyridines with various functional groups.
Coupling Products: The major products of coupling reactions are biaryl compounds or other complex organic molecules.
Scientific Research Applications
3-Bromo-4-chloro-5-cyclopropylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-cyclopropylpyridine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular function or signaling pathways.
Comparison with Similar Compounds
3-Bromo-4-chloropyridine: Similar in structure but lacks the cyclopropyl group, which can affect its reactivity and applications.
3-Bromo-5-cyclopropylpyridine:
4-Chloro-5-cyclopropylpyridine: Lacks the bromine atom, leading to differences in reactivity and applications.
Uniqueness: 3-Bromo-4-chloro-5-cyclopropylpyridine is unique due to the presence of both bromine and chlorine atoms, as well as the cyclopropyl group. This combination of substituents provides distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-bromo-4-chloro-5-cyclopropylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN/c9-7-4-11-3-6(8(7)10)5-1-2-5/h3-5H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWXADKRIRQPIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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